N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(2,4-Dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substituents at the N4 (2,4-dimethylphenyl), N6 (2-methoxyphenyl), and 1-position (methyl group). This scaffold is structurally related to kinase inhibitors and allosteric modulators, with substituents influencing physicochemical properties and biological activity . The 2,4-dimethylphenyl group at N4 introduces steric bulk and hydrophobicity, while the 2-methoxyphenyl at N6 may enhance solubility through polar interactions. The 1-methyl group stabilizes the pyrazole ring, affecting conformational flexibility .
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-13-9-10-16(14(2)11-13)23-19-15-12-22-27(3)20(15)26-21(25-19)24-17-7-5-6-8-18(17)28-4/h5-12H,1-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCMDKWECCWABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family. It plays a crucial role in the regulation of cell cycle and transcription.
Mode of Action
This compound interacts with CDK6 and inhibits its activity. The most potent compound in the series showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity. The probable binding model of the compound with CDK6 was simulated by molecular docking.
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways. CDK6 is involved in the regulation of cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20). Therefore, the inhibition of CDK6 can lead to the disruption of these pathways and their downstream effects.
Biological Activity
N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 374.4 g/mol. The structure features two aromatic substituents attached to the pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). One study highlighted a derivative with an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating potent anti-proliferative activity .
- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest at the S and G2/M phases. The compound was shown to increase the BAX/Bcl-2 ratio significantly, suggesting a pro-apoptotic effect .
Kinase Inhibition
The compound has also been evaluated for its kinase inhibitory properties:
- EGFR Inhibition : It has been reported that certain derivatives exhibit potent inhibition against wild-type EGFR with IC50 values as low as 0.016 µM and also show activity against mutant forms like EGFR T790M (IC50 = 0.236 µM) . This suggests potential use in targeted cancer therapies.
Case Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 8.21 | Apoptosis induction |
| Study 2 | HCT-116 | 19.56 | Cell cycle arrest |
| Study 3 | EGFR WT | 0.016 | Kinase inhibition |
| Study 4 | EGFR T790M | 0.236 | Kinase inhibition |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that create the pyrazolopyrimidine core followed by the introduction of substituents . Variations in these substituents can lead to compounds with differing biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, and physicochemical properties. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Note: compounds have substituents at N3 and N4 instead of N4 and N4.
Key Observations
Substituent Position Effects :
- The 2-methoxyphenyl group in the target compound (N6) versus 3-methoxypropyl in reduces hydrophobicity but may limit solubility compared to alkyl ethers.
- Ortho-substituted phenyl groups (e.g., 2-methoxyphenyl in ) correlate with higher melting points (243–245°C) compared to meta-substituted analogs (199–201°C), likely due to enhanced crystal packing .
Halogen vs. Alkyl Substituents: The 3-chloro-4-methylphenyl group in increases molecular weight (316.79 g/mol) and reduces solubility (0.5 µg/mL) compared to non-halogenated analogs, highlighting halogenation’s impact on hydrophobicity .
Synthetic Yields :
- Microwave-assisted synthesis () achieves moderate yields (43–65%), suggesting room for optimization compared to traditional reflux methods () .
Research Implications
- Solubility Optimization : The target compound’s 2-methoxyphenyl group may improve aqueous solubility over purely alkyl or halogenated analogs (e.g., ), but empirical data are needed.
- Biological Activity : Substituent positions (e.g., 2,4-dimethylphenyl vs. 3,4-dimethylphenyl) could modulate selectivity for kinase ATP-binding pockets, as seen in Bcr-Abl inhibitors () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
